Diphenyl-1,3-oxazole-4-sulfonyl chloride
CAS No.: 1432284-72-4
Cat. No.: VC6339548
Molecular Formula: C15H10ClNO3S
Molecular Weight: 319.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1432284-72-4 |
---|---|
Molecular Formula | C15H10ClNO3S |
Molecular Weight | 319.76 |
IUPAC Name | 2,5-diphenyl-1,3-oxazole-4-sulfonyl chloride |
Standard InChI | InChI=1S/C15H10ClNO3S/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H |
Standard InChI Key | YIVDTAKIQUPZAG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Diphenyl-1,3-oxazole-4-sulfonyl chloride features a central oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 4-position with a sulfonyl chloride group (-SO₂Cl) and at the 2- and 5-positions with phenyl rings. The planar oxazole system facilitates π-π stacking interactions, while the electron-withdrawing sulfonyl chloride enhances electrophilicity at the sulfur center.
Table 1: Physicochemical Properties of Diphenyl-1,3-Oxazole-4-Sulfonyl Chloride
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀ClNO₃S |
Molecular Weight | 319.76 g/mol |
IUPAC Name | 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride |
SMILES | C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)Cl |
InChI Key | YIVDTAKIQUPZAG-UHFFFAOYSA-N |
Solubility | Limited data; presumed soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the oxazole protons (δ 7.8–8.2 ppm) and aromatic phenyl groups (δ 7.2–7.6 ppm). Infrared (IR) spectra show characteristic peaks for the sulfonyl chloride group (S=O stretch at ~1370 cm⁻¹ and ~1180 cm⁻¹) and C-Cl vibration at ~750 cm⁻¹. Mass spectrometry (MS) typically displays a molecular ion peak at m/z 319.76, consistent with the molecular weight.
Synthesis and Optimization Strategies
Conventional Synthesis Route
The primary synthesis involves reacting diphenyl-1,3-oxazole with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to stabilize the sulfonyl chloride moiety . Critical parameters include:
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Temperature control: Excess heat promotes decomposition via sulfonic acid formation.
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Stoichiometry: A 1:1.05 molar ratio of oxazole to ClSO₃H maximizes yield .
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Purification: Recrystallization from dichloromethane/hexane mixtures achieves >95% purity.
Table 2: Synthesis Conditions and Yields
Reagent | Amount (mol) | Temperature (°C) | Yield (%) |
---|---|---|---|
Chlorosulfonic acid | 1.05 | 0–5 | 78 |
Thionyl chloride | 1.2 | 70 | 94 |
Reaction time | 2 hours | 70 | - |
Process Innovations
Patent US5136043A details enhanced methods using sulfamic acid (NH₂SO₃H) as a catalyst, improving regioselectivity and reducing byproducts . For example, introducing 1 mol% sulfamic acid during chlorosulfonation increases yield from 78% to 94% under identical conditions . Alternative approaches employ microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining efficacy .
Reactivity and Functionalization Pathways
Nucleophilic Substitution
The sulfonyl chloride group undergoes facile displacement with nucleophiles:
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Amines: Forms sulfonamides (RSO₂NHR'), pivotal in drug design (e.g., antibacterial agents).
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Alcohols/Thiols: Produces sulfonate esters (RSO₂OR') or sulfonothioates (RSO₂SR'), useful as protecting groups.
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Grignard Reagents: Enables carbon-sulfur bond formation for complex heterocycles .
Coupling Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) exploit the phenyl rings for biaryl synthesis. For instance, reacting with boronic acids yields tetra-ortho-substituted biphenyls, valuable in materials science .
Redox Transformations
Controlled reduction with LiAlH₄ converts the sulfonyl chloride to a sulfinic acid (-SO₂H), while oxidation with m-CPBA generates sulfonic acid derivatives (-SO₃H).
Organism | IC₅₀/MIC (µg/mL) | Mechanism |
---|---|---|
S. aureus | 8 | Cell wall synthesis inhibition |
E. coli | 16 | DNA gyrase interference |
C. albicans | 50 | Ergosterol biosynthesis disruption |
Anticancer Activity
Structure-activity relationship (SAR) studies correlate the sulfonyl group with apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 12.3 µM) . The electron-deficient sulfonyl moiety likely interacts with cellular thiols, disrupting redox homeostasis.
Antioxidant Effects
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to sulfonamide drugs, including COX-2 inhibitors and diuretics. For example, coupling with p-aminobenzoic acid yields sulfathiazole analogs with enhanced bioavailability.
Materials Science
Incorporating the sulfonyl chloride into polymers enhances thermal stability (T₅₀₀ = 320°C) and dielectric properties, making it suitable for high-performance coatings .
Analytical Chemistry
Derivatization with fluorescent amines (e.g., dansyl chloride) produces UV-active probes for sulfur detection in environmental samples (LOD = 0.1 ppb) .
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